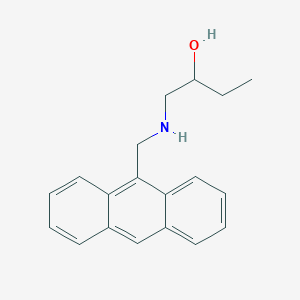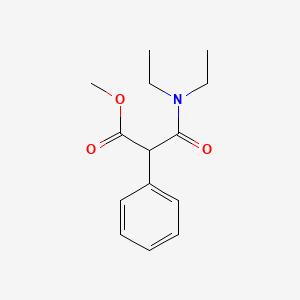
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylcarbamoyl group and a phenyl group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate typically involves the esterification of 2-(diethylcarbamoyl)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(Diethylcarbamoyl)-2-phenylacetic acid+MethanolAcid catalystMethyl 2-(diethylcarbamoyl)-2-phenyl-acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Hydrolysis: 2-(Diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: 2-(Diethylcarbamoyl)-2-phenylethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity.
類似化合物との比較
Similar Compounds
Methyl 2-(dimethylcarbamoyl)-2-phenyl-acetate: Similar structure but with dimethylcarbamoyl group.
Ethyl 2-(diethylcarbamoyl)-2-phenyl-acetate: Similar structure but with ethyl ester group.
Methyl 2-(diethylcarbamoyl)-2-(p-tolyl)-acetate: Similar structure but with p-tolyl group instead of phenyl.
Uniqueness
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is unique due to the presence of both diethylcarbamoyl and phenyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to pharmaceutical development.
特性
CAS番号 |
7465-35-2 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
methyl 3-(diethylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)12(14(17)18-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
InChIキー |
DAHKMYPADSZTIH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)

![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
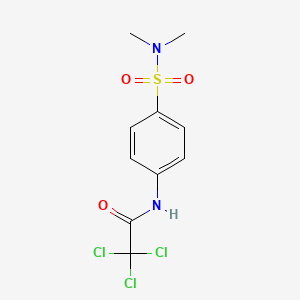
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)

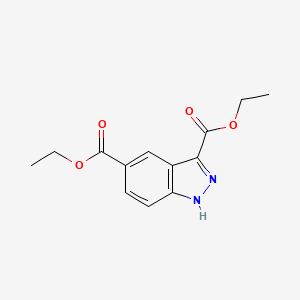
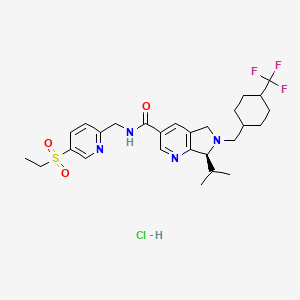
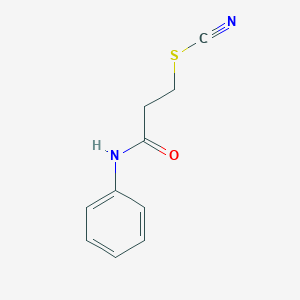
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)
